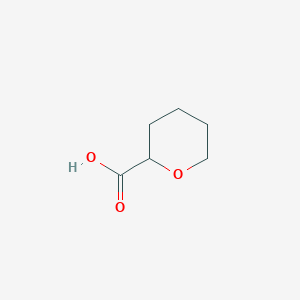
四氢-2H-吡喃-2-羧酸
概述
描述
Tetrahydro-2H-pyran-2-carboxylic acid is a chemical compound that is part of a broader class of organic compounds known as tetrahydropyrans. These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with the ring being partially saturated. The presence of the carboxylic acid group in tetrahydro-2H-pyran-2-carboxylic acid makes it a versatile intermediate for the synthesis of various pharmaceuticals and organic molecules.
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran-2-carboxylic acid derivatives can be achieved through different synthetic strategies. One approach involves the intramolecular Michael addition catalyzed by InBr3, which is used to produce polycyclic compounds such as tetrahydro-beta-carbolines and tetrahydro-pyrano[3,4-b]indoles from commercially available indole 2-carboxylic acid. This method provides excellent yields of up to 97% in both anhydrous organic and aqueous media .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran-2-carboxylic acid derivatives can be confirmed through techniques such as single crystal X-ray analysis. For instance, the structure of 2-amino-3-cyano-7,7-dimethyl-4-(4-methylphenyl)-5-oxo-4H-5,6,7,8-tetrahydro-benzopyran was conclusively determined using this method . Additionally, the crystal and molecular structure of related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, has been determined, revealing that the molecules pack in highly coplanar, centrosymmetric, hydrogen-bonded pairs .
Chemical Reactions Analysis
Tetrahydro-2H-pyran-2-carboxylic acid derivatives can undergo various chemical reactions. For example, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis leads to the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. Furthermore, the acid chloride can be used for acylation of various amines to yield corresponding diamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran-2-carboxylic acid derivatives are influenced by their molecular structure. The presence of different functional groups, such as the carboxylic acid and amino groups, can affect properties like solubility, boiling point, and reactivity. The synthesis methods mentioned also highlight the importance of catalysts, such as sulfonic acid functionalized silica , Caro's acid–silica gel , and silica gel-supported polyphosphoric acid , in improving the yields and reaction conditions for producing these compounds. These catalysts not only enhance the efficiency of the synthesis but also contribute to the green chemistry aspect by reducing the use of volatile and hazardous organic solvents .
科学研究应用
绿色化学和有机合成
四氢-2H-吡喃-2-羧酸及其衍生物在绿色化学和有机合成中发挥着重要作用。这些化合物在杂环化合物的合成中起着关键中间体的作用,而杂环化合物是许多天然产物、药物和药物候选化合物的基础结构。在合成这些化合物中使用有机催化剂和绿色溶剂介质,如水和水-乙醇体系,符合绿色化学的原则。这种方法强调使用毒性较小的试剂、具有成本效益和环境友好性,展示了该化合物在可持续化学实践中的实用性 (Kiyani, 2018)。
生物催化剂抑制和代谢工程
在生物技术应用中,了解羧酸,包括四氢-2H-吡喃-2-羧酸衍生物,对微生物生物催化剂的抑制作用至关重要。这些酸通常在微生物发酵过程中产生,可以在低于期望产量的浓度下抑制微生物生长和代谢。对这些酸对细胞膜完整性和大肠杆菌、酿酒酵母等微生物内部pH的影响的了解为开发代谢工程策略铺平了道路。这些策略旨在增强微生物对这类抑制剂的适应性,提高生物过程的效率 (Jarboe et al., 2013)。
先进材料合成
四氢-2H-吡喃-2-羧酸衍生物在合成导电聚合物和有机热电材料等先进材料方面发挥作用。通过化学处理对这些材料进行修改和优化,增强其电学和热电性能。这种进步对于开发高效、可持续的能源材料至关重要,突显了该化合物在材料科学中的相关性 (Zhu et al., 2017)。
环境应用
在环境科学中,研究羧酸,包括四氢-2H-吡喃-2-羧酸衍生物,有助于理解持久性有机污染物的生物降解和解毒。对多氟烷基物质的微生物降解途径的研究,这些物质可以转化为羧酸,为减轻环境污染制定策略提供信息。这项研究对于开发生物修复方法和了解合成化学品的环境命运至关重要 (Liu & Avendaño, 2013)。
安全和危害
未来方向
There are several future directions for the research on Tetrahydro-2H-pyran-2-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which could make it easier to obtain in large quantities.
Relevant Papers There are several papers related to Tetrahydro-2H-pyran-2-carboxylic acid. These papers discuss various aspects of the compound, including its synthesis, chemical reactions, and physical and chemical properties .
属性
IUPAC Name |
oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAYFGXOFCEZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449951, DTXSID10901493 | |
| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_618 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2H-pyran-2-carboxylic acid | |
CAS RN |
51673-83-7 | |
| Record name | Tetrahydro-2H-pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

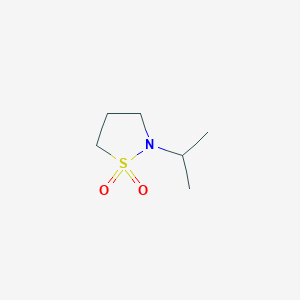
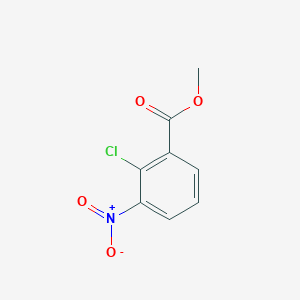
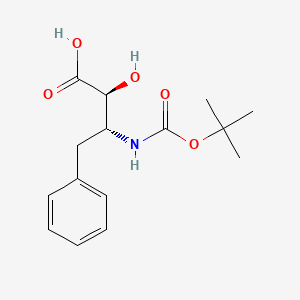
![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)


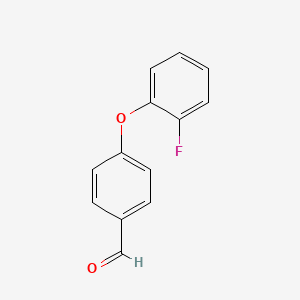
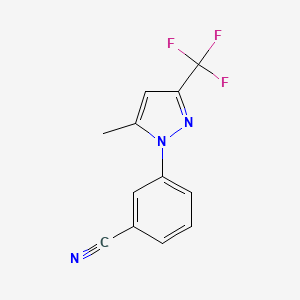
![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)
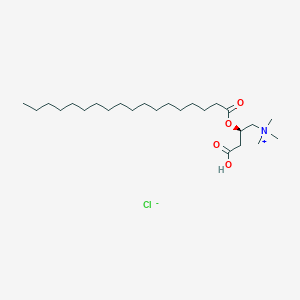

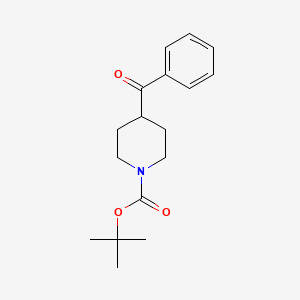

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)